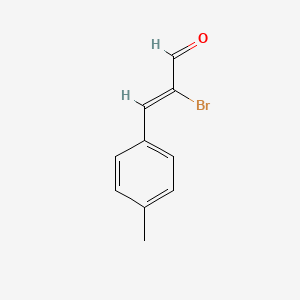
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde is an organic compound characterized by the presence of a bromine atom, a p-tolyl group, and an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde typically involves the bromination of 3-(p-tolyl)acrylaldehyde. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as ammonium acetate in acetonitrile at room temperature . This reaction selectively introduces a bromine atom at the desired position, yielding the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
化学反应分析
Types of Reactions
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Cinnamaldehyde: Shares the acrylaldehyde moiety but lacks the bromine atom and p-tolyl group.
Bromoacetaldehyde: Contains a bromine atom and an aldehyde group but lacks the p-tolyl group.
p-Tolualdehyde: Contains the p-tolyl group and an aldehyde group but lacks the bromine atom.
Uniqueness
(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of both the bromine atom and the p-tolyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C10H9BrO |
|---|---|
分子量 |
225.08 g/mol |
IUPAC 名称 |
(Z)-2-bromo-3-(4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-7H,1H3/b10-6- |
InChI 键 |
CCQXDHZZNTUCHM-POHAHGRESA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C(/C=O)\Br |
规范 SMILES |
CC1=CC=C(C=C1)C=C(C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






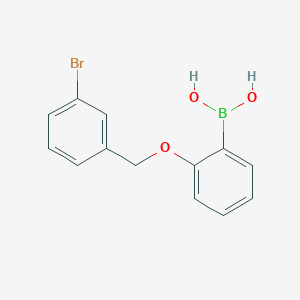

![4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B13350440.png)
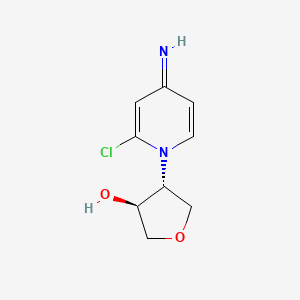
![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)
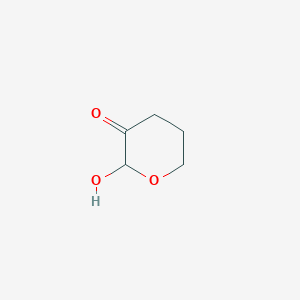
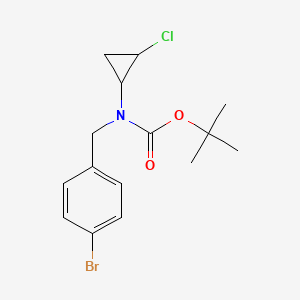
![6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350459.png)
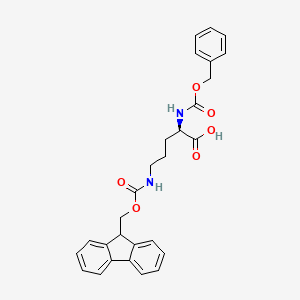
![1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13350472.png)
